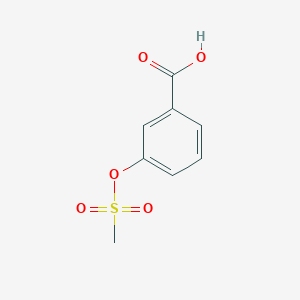

3-Methanesulfonyloxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

28547-24-2 |

|---|---|

Molecular Formula |

C8H8O5S |

Molecular Weight |

216.21 g/mol |

IUPAC Name |

3-methylsulfonyloxybenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-14(11,12)13-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

ZPAAWIRZMZDWIS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Mesyloxybenzoic acid CAS number and molecular weight

A Note to Our Researchers, Scientists, and Drug Development Professionals:

Extensive searches for "3-Mesyloxybenzoic acid" have not yielded a specific CAS number or molecular weight. This suggests that the compound may be novel, not widely commercially available, or referred to by a different name in chemical literature and databases.

The information that is readily available pertains to structurally similar compounds such as 3-Methoxybenzoic acid and 3-Hydroxybenzoic acid . It is possible that "3-Mesyloxybenzoic acid" is a derivative of one of these compounds, where a mesyl group (CH₃SO₃-) is attached to the hydroxyl group of 3-hydroxybenzoic acid.

For the purpose of providing a valuable technical resource, this guide will proceed by outlining the theoretical properties, potential synthesis, and likely applications of 3-Mesyloxybenzoic acid, based on the established chemistry of its constituent functional groups. We will also provide key data for the closely related and well-documented compound, 3-Methoxybenzoic acid, for comparative purposes.

Part 1: Physicochemical Properties and Identification

A definitive CAS number and experimentally determined molecular weight for 3-Mesyloxybenzoic acid could not be located in prominent chemical databases. However, we can deduce its expected molecular formula and calculate its theoretical molecular weight.

Table 1: Calculated and Comparative Physicochemical Data

| Property | 3-Mesyloxybenzoic acid (Theoretical) | 3-Methoxybenzoic acid (Experimental) |

| CAS Number | Not Found | 586-38-9[1][2][3][4][5] |

| Molecular Formula | C₈H₈O₅S | C₈H₈O₃ |

| Molecular Weight | 216.21 g/mol | 152.15 g/mol [1][3][5][6] |

| Synonyms | 3-(Methylsulfonyloxy)benzoic acid | m-Anisic acid, m-Methoxybenzoic acid[2][3] |

Part 2: Synthesis and Reactivity

The synthesis of 3-Mesyloxybenzoic acid would most logically proceed from its hydroxylated precursor, 3-hydroxybenzoic acid. The introduction of the mesylate group is a common chemical transformation.

Proposed Synthetic Pathway

The esterification of 3-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a non-nucleophilic base is the most direct route to 3-Mesyloxybenzoic acid.

Caption: Proposed synthesis of 3-Mesyloxybenzoic acid from 3-Hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-Mesyloxybenzoic Acid

Materials:

-

3-Hydroxybenzoic acid

-

Methanesulfonyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (or a suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture. Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Mesyloxybenzoic acid by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

0 °C Reaction Temperature: Controls the exothermic reaction between the acid chloride and the amine.

-

Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Workup: Removes the triethylammonium chloride salt and any unreacted starting materials.

Part 3: Potential Applications in Drug Development

The mesylate group is an excellent leaving group in nucleophilic substitution reactions. This property makes 3-Mesyloxybenzoic acid a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Role as a Synthetic Intermediate

The carboxylic acid and the mesylate group offer two distinct points for chemical modification.

Caption: Potential synthetic utility of 3-Mesyloxybenzoic acid.

The ability to selectively react at either the mesylate or the carboxylic acid position makes 3-Mesyloxybenzoic acid a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Part 4: Analytical Characterization

Should 3-Mesyloxybenzoic acid be synthesized, a full analytical characterization would be necessary to confirm its identity and purity.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methyl protons of the mesyl group (singlet around 3.0 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon, and a methyl carbon of the mesyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (216.21 m/z for [M]⁺ or 215.20 m/z for [M-H]⁻). |

| Infrared (IR) Spectroscopy | Characteristic peaks for the S=O stretch of the sulfonate ester, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. |

References

- Due to the lack of specific literature on 3-Mesyloxybenzoic acid, direct references for this compound cannot be provided.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 5. 3-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

Difference between 3-methanesulfonyloxybenzoic acid and 3-methanesulfonylbenzoic acid

This guide provides a rigorous technical comparison between 3-methanesulfonyloxybenzoic acid and 3-methanesulfonylbenzoic acid .[1] While their names are phonetically similar, they represent two fundamentally different chemical classes—aryl mesylates and aryl sulfones —with distinct electronic properties, reactivities, and applications in drug discovery.

Subject: 3-Methanesulfonyloxybenzoic Acid vs. 3-Methanesulfonylbenzoic Acid

Executive Summary

-

3-Methanesulfonyloxybenzoic acid is an aryl mesylate (sulfonate ester).[1] It is primarily a reactive intermediate or a "masked" phenol. The mesylate group (-OSO₂Me) is a leaving group, making this compound a precursor for cross-coupling reactions or a substrate susceptible to hydrolysis.

-

3-Methanesulfonylbenzoic acid is an aryl sulfone .[1] It is a stable pharmacophore . The sulfone group (-SO₂Me) is chemically inert under physiological conditions, strongly electron-withdrawing, and widely used to improve metabolic stability and solubility in lead optimization.

| Feature | 3-Methanesulfonyloxybenzoic acid | 3-Methanesulfonylbenzoic acid |

| Functional Group | Aryl Mesylate (Sulfonate Ester) | Aryl Sulfone |

| Linkage | C(sp²)–O –SO₂–CH₃ | C(sp²)–S O₂–CH₃ |

| Reactivity | High (Leaving Group, Labile to base) | Low (Inert, Metabolic Blocker) |

| Hammett ( | ~0.3 (Inductive EWG, Resonance EDG) | 0.72 (Strong EWG) |

| Primary Use | Synthetic Intermediate / Protecting Group | Drug Pharmacophore / Bioisostere |

Structural & Electronic Profiling

Chemical Connectivity

The critical difference lies in the atom connecting the sulfonyl moiety to the aromatic ring.

-

The Mesylate (Oxygen Linker): The oxygen atom acts as a buffer. While the sulfonyl group is electron-withdrawing, the oxygen lone pairs can donate electron density back into the ring via resonance (though weakly compared to the inductive withdrawal). This bond is susceptible to nucleophilic attack at the sulfur (S-O cleavage) or transition metal insertion at the carbon (C-O cleavage).

-

The Sulfone (Direct Sulfur Linker): The sulfur atom is directly bonded to the ring. The sulfonyl group is a pure electron-withdrawing group (EWG) via strong induction and resonance (–M effect), significantly deactivating the ring towards electrophilic attack.

Electronic Effects (Hammett Constants)

For medicinal chemists optimizing potency, the electronic influence is paramount.

-

Sulfone (-SO₂Me): A powerhouse EWG.[1]

-

Mesylate (-OSO₂Me): A hybrid.[1]

- : ~0.35 (Inductive withdrawal dominates)

- : ~0.30 (Resonance donation from Oxygen opposes the inductive pull)

-

Effect: Moderate deactivation. It is less electron-withdrawing than the sulfone.[1]

Critical Safety Analysis: The Genotoxicity Myth

Senior Scientist Insight: A common regulatory flag in drug development is the "Mesylate Alert."

-

Alkyl Mesylates (e.g., Methyl Methanesulfonate): These are potent genotoxic impurities (GTIs) because they are powerful alkylating agents (Sɴ2 electrophiles).

-

Aryl Mesylates (Target Molecule): 3-methanesulfonyloxybenzoic acid is an aryl mesylate.[1] The C(sp²)–O bond is strong and resistant to Sɴ2 attack. It is NOT a direct-acting alkylating agent. [1]

-

Risk Assessment: While not an alkylator, it is a sulfonylating agent. It can react with nucleophiles (like amines) to form sulfonamides, but this requires specific conditions.[2] It poses a significantly lower genotoxicity risk than alkyl mesylates, but standard Ames testing is still recommended due to the labile nature of the sulfonate ester.

Synthetic Workflows

Visualization of Pathways

Caption: Distinct synthetic lineages. The mesylate is derived from a phenol, while the sulfone is derived from a thioether oxidation.

Protocol A: Synthesis of 3-Methanesulfonyloxybenzoic Acid

Target: Protection of phenol or activation for coupling.[1]

-

Reagents: 3-Hydroxybenzoic acid (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid in DCM at 0°C.

-

Add TEA slowly (exothermic).

-

Add MsCl dropwise over 30 minutes.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add water. The mesylate is relatively stable to rapid aqueous workup but prolonged exposure to basic water will hydrolyze it back to the phenol.

-

Purification: Crystallization from EtOAc/Hexanes.[1] Do not use silica columns with methanol/ammonia, as aminolysis may occur.

-

Protocol B: Synthesis of 3-Methanesulfonylbenzoic Acid

Target: Creating the stable sulfone pharmacophore.[1]

-

Reagents: 3-Methylthiobenzoic acid (1.0 eq), Hydrogen Peroxide (30% aq, 5.0 eq), Acetic Acid (solvent/catalyst).

-

Catalyst (Optional): Sodium Tungstate (Na₂WO₄) can accelerate the reaction.

-

Procedure:

-

Dissolve 3-methylthiobenzoic acid in glacial acetic acid.

-

Heat to 50°C.

-

Add H₂O₂ dropwise.[1][3] (Caution: Oxidation of sulfides is highly exothermic. Control temp < 80°C).

-

Once addition is complete, heat to 100°C for 2 hours to ensure full oxidation of the intermediate sulfoxide (Ar-SO-Me) to the sulfone (Ar-SO₂-Me).[1]

-

Workup: Pour into ice water. The product usually precipitates as a white solid due to high polarity but low lipophilicity compared to the sulfide.

-

Purification: Recrystallization from water or ethanol.[1]

-

Applications in Drug Discovery

The Sulfone as a Bioisostere

The 3-methanesulfonyl group is a classic bioisostere for:

-

Carboxylic Acids: It provides a polar, H-bond accepting motif without the ionizable proton (non-ionic at physiological pH).

-

Carbonyls: It offers similar geometry but higher metabolic stability.

-

Solubility: The high polarity of the sulfone bond (dipole moment ~4.5 D) significantly lowers LogP (lipophilicity) and improves aqueous solubility compared to aryl chlorides or methyl groups.

The Mesylate as a Synthetic Handle

The 3-methanesulfonyloxy group is rarely a final drug target due to hydrolytic instability.[1] Instead, it is used to:

-

Cross-Coupling: Aryl mesylates can undergo Suzuki-Miyaura coupling (using Ni or Pd catalysts with bulky ligands like XPhos) to form biaryls.[1]

-

Reductive Cleavage: Can be removed (defunctionalized) using Pd/formate to yield the parent benzoic acid.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Genotoxicity of Mesylates

-

Synthesis of Aryl Sulfones

-

Shao, Y., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3561. Link

-

-

Reactivity of Aryl Mesylates

-

Munday, R. H., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Link

-

Sources

Stability of Phenyl Mesylates: Mechanistic Insights & Protocol Design

Topic: Stability of Phenyl Mesylates in Acidic vs. Basic Media Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Stability Scientists.

Executive Summary

Phenyl mesylates (aryl methanesulfonates) represent a critical structural motif in medicinal chemistry, serving as both prodrugs and synthetic intermediates. Unlike their alkyl counterparts, which are potent alkylating agents prone to

Core Stability Thesis: Phenyl mesylates demonstrate high stability in acidic and neutral media but are labile in basic conditions . The degradation mechanism shifts from a kinetically disfavored protonation pathway in acid to a rapid, nucleophilic attack at the sulfur atom (

Mechanistic Analysis

The Divergence: Alkyl vs. Aryl Mesylates

To understand the stability of phenyl mesylates, one must first distinguish them from alkyl mesylates.

-

Alkyl Mesylates: Unstable. The mesylate group (

) is an excellent leaving group. Hydrolysis typically proceeds via -

Phenyl Mesylates: The aromatic ring blocks

attack at the carbon. Nucleophilic Aromatic Substitution (

Basic Hydrolysis (Saponification)

In basic media (pH > 8), phenyl mesylates undergo hydrolysis via Nucleophilic Substitution at Sulfur (

-

Mechanism: The hydroxide ion (

) acts as a hard nucleophile, attacking the electrophilic sulfur atom. -

Transition State: The reaction proceeds through a trigonal bipyramidal pentacoordinate transition state (or intermediate) where the incoming hydroxide and the leaving phenoxide are apical.

-

Bond Cleavage: Crucially, this pathway results in S-O bond fission , releasing the phenol and the methanesulfonate anion.

Acidic Hydrolysis

In acidic media (pH < 4), phenyl mesylates are remarkably stable.

-

Mechanism: Hydrolysis would require protonation of the sulfonyl oxygen to activate the sulfur for attack by water. However, the sulfonic acid moiety is highly acidic, meaning its conjugate base (the sulfonate ester) is extremely weak, making protonation thermodynamically unfavorable.

-

Implication: Without significant protonation, the neutral water molecule is not nucleophilic enough to attack the sulfur atom efficiently. Consequently, phenyl mesylates often survive conditions that cleave carboxylic esters (e.g., 1M HCl).

Visualizing the Pathway

The following diagram illustrates the divergent hydrolysis mechanisms.

Caption: Mechanistic divergence of phenyl mesylate hydrolysis. Note the S-O cleavage pathway in base.

Comparative Stability Data

The following table summarizes the estimated half-lives (

| Parameter | Acidic Media (pH 1.2) | Neutral Media (pH 7.4) | Basic Media (pH 10.0) |

| Dominant Mechanism | Acid-catalyzed ( | Water attack at Sulfur ( | Hydroxide attack at Sulfur ( |

| Rate Limiting Step | Protonation of Sulfonyl O | Nucleophilic attack by | Nucleophilic attack by |

| Bond Cleavage | S-O (Rare) | S-O | S-O |

| Estimated Stability | High (Days to Weeks) | Moderate (Hours to Days) | Low (Minutes to Hours) |

| Leaving Group Effect | Minimal | Moderate | Significant (depends on Phenol pKa) |

Experimental Protocol: Hydrolytic Stability Assay

Objective: To determine the pseudo-first-order rate constant (

Materials & Reagents

-

Test Compound: Phenyl Methanesulfonate (10 mM stock in Acetonitrile).

-

Buffers:

-

pH 1.2: 0.1 N HCl.

-

pH 7.4: 50 mM Phosphate Buffer.

-

pH 9.0: 50 mM Borate Buffer.

-

-

Internal Standard: Caffeine (unreactive reference).

-

Instrument: HPLC-UV/Vis or LC-MS.

Workflow

-

Preparation:

-

Pre-warm 9.9 mL of the respective buffer to 37°C in a thermostatic water bath.

-

Add 100 µL of Test Compound stock (Final concentration: 100 µM, 1% ACN).

-

Vortex for 10 seconds.

-

-

Sampling (Kinetic Mode):

-

T=0: Immediately withdraw 200 µL and quench.

-

Quench for Acid: Neutralize with dilute NaOH or dilute into cold mobile phase.

-

Quench for Base:Critical. Immediately acidify with 1% Formic Acid/Acetonitrile to stop S-O cleavage.

-

-

Timepoints: 0, 15, 30, 60, 120, 240, and 1440 minutes (24h).

-

-

Analysis:

-

Monitor the disappearance of the Parent Peak (Phenyl Mesylate).

-

Monitor the appearance of the Hydrolysis Product (Phenol).[1]

-

Note: Phenol response factors will differ from the parent; quantify using standard curves.

-

Data Processing

Calculate the remaining percentage of the parent compound using the Area Ratio (Parent/Internal Standard). Plot

-

Slope:

(min⁻¹) -

Half-life:

Experimental Decision Tree

Caption: Protocol decision tree emphasizing the critical quenching step for basic samples.

Implications for Drug Development[6]

-

Prodrug Design: Phenyl mesylates are generally too stable to serve as rapid-release prodrugs unless the phenol is highly electron-deficient (low pKa) or specific enzymatic cleavage (sulfatases) is targeted.

-

Genotoxicity Risks: Unlike alkyl mesylates, which are flagged as Potential Genotoxic Impurities (PGIs) due to DNA alkylation, phenyl mesylates are generally non-genotoxic regarding alkylation. They cannot alkylate DNA via

. However, they can still act as sulfonylating agents. -

Process Safety: In scale-up, avoid strong basic washes (NaOH/KOH) if the phenyl mesylate is the desired product, as yield loss will be significant. Use mild bases (Carbonates/Bicarbonates) or keep the temperature low.

References

-

Mechanistic distinction of Sulfonate Hydrolysis: Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Source:Journal of Organic Chemistry (2013). URL:[Link]

-

Selective Hydrolysis Protocols: Title: Selective Hydrolysis of Methanesulfonate Esters. Source:Organic Process Research & Development (2008). URL:[Link]

-

S-O Bond Cleavage Confirmation: Title: A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters. Source:Journal of the American Chemical Society (2004). URL:[Link]

-

General Stability of Aryl Sulfonates: Title: Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation. Source:Organic Letters (2016). URL:[Link]

Sources

Common synonyms for 3-methanesulfonyloxybenzoic acid in literature

Executive Summary

3-Methanesulfonyloxybenzoic acid is a specialized aromatic building block used primarily in medicinal chemistry as a pseudohalide .[1] Structurally, it is the methanesulfonate (mesylate) ester of 3-hydroxybenzoic acid.[1] Unlike simple benzoic acid derivatives, the presence of the mesyloxy group (-OMs) at the meta position renders the carbon-oxygen bond active for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to substitute the phenolic oxygen with aryl, vinyl, or alkyl groups.[1]

This guide details the nomenclature, synthesis, and handling of this compound, distinguishing it from common confusers like 3-(methylsulfonyl)benzoic acid (a sulfone, not an ester).[1]

Part 1: Nomenclature & Synonyms

The accurate identification of this compound is critical in patent literature and procurement.[1] It is frequently misidentified due to the similarity between "sulfonyl" (sulfone) and "sulfonyloxy" (sulfonate ester) nomenclature.[1]

Table 1: Validated Synonym Registry

| Category | Synonym / Identifier | Technical Context |

| IUPAC Name | 3-(Methanesulfonyloxy)benzoic acid | Official systematic name.[1] |

| Common Name | 3-Mesyloxybenzoic acid | Widely used in organic synthesis labs; "Mesyl" abbreviates methanesulfonyl.[1] |

| CAS Name | Benzoic acid, 3-[(methylsulfonyl)oxy]- | Used in Chemical Abstracts Service (CAS) and regulatory filings.[1] |

| Positional Isomer | m-Mesyloxybenzoic acid | Denotes meta substitution pattern.[1] |

| Functional Description | 3-Hydroxybenzoic acid methanesulfonate | Describes the compound as an ester derivative.[1] |

| Abbreviation | 3-OMs-BA | Common shorthand in laboratory notebooks.[1] |

Critical Distinction (Do Not Confuse)

-

Target: 3-Methanesulfonyloxybenzoic acid (CAS 19435-77-9)

Contains -O-SO₂-Me (Leaving group).[1] -

Confuser: 3-(Methylsulfonyl)benzoic acid (CAS 5345-27-7)

Contains -SO₂-Me (Stable electron-withdrawing group).[1]

Part 2: Structural Logic & Visualization

The utility of 3-methanesulfonyloxybenzoic acid lies in the lability of the C–OMs bond.[1] The diagram below illustrates the hierarchical structure and the specific activation site for catalysis.

Figure 1: Structural anatomy of 3-methanesulfonyloxybenzoic acid highlighting the mesylate group as the site for oxidative addition in palladium-catalyzed reactions.

Part 3: Synthesis Protocol

Objective: Synthesis of 3-methanesulfonyloxybenzoic acid from 3-hydroxybenzoic acid. Scale: Laboratory (10 mmol).

Mechanistic Insight

The reaction utilizes a nucleophilic acyl substitution at the sulfur atom of methanesulfonyl chloride (MsCl).[1] A base (Triethylamine) is required to scavenge the HCl byproduct and deprotonate the phenol.[1] The carboxylic acid moiety is generally less nucleophilic than the phenoxide under these conditions, but care must be taken to avoid mixed anhydride formation.[1]

Experimental Workflow

-

Reagents:

-

Procedure:

-

Step 1 (Dissolution): Charge a 50 mL round-bottom flask with 3-hydroxybenzoic acid and DCM. Cool to 0°C in an ice bath.

-

Step 2 (Base Addition): Add TEA dropwise.[1] The solution may clear as the triethylammonium salt forms.[1]

-

Step 3 (Mesylation): Add MsCl dropwise over 10 minutes, maintaining temperature < 5°C.

-

Step 4 (Reaction): Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Step 5 (Quench): Pour mixture into 1N HCl (20 mL) to quench excess MsCl and reprotonate the carboxylic acid.

-

Step 6 (Extraction): Separate the organic layer.[1] Extract aqueous layer 2x with DCM.[1]

-

Step 7 (Purification): Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

-

Self-Validating Checkpoints

-

TLC Monitoring: The product (mesylate) will be less polar (higher Rf) than the starting material (phenol) due to the capping of the hydroxyl group.[1]

-

NMR Verification: Look for a singlet at ~3.1–3.3 ppm (3H) corresponding to the methylsulfonyl group.[1]

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.

Part 4: Impurity Profiling & Safety (E-E-A-T)

As a Senior Application Scientist, it is imperative to address the genotoxic impurity (GTI) potential associated with mesylate synthesis.

The "Alkyl Mesylate" Hazard

While 3-methanesulfonyloxybenzoic acid is an aryl mesylate (generally stable), the synthesis involves methanesulfonyl chloride.[1]

-

Risk: If Methanol (MeOH) or Ethanol (EtOH) is used as a solvent or during workup while residual MsCl is present, Methyl methanesulfonate (MMS) or Ethyl methanesulfonate (EMS) can form.[1]

-

Consequence: MMS and EMS are potent alkylating agents and known genotoxins (mutagens).[1]

-

Control Strategy:

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood (MsCl is lachrymatory).[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a refrigerator. Aryl mesylates can hydrolyze back to phenols in the presence of moisture and heat.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217345, 3-(Methylsulfonyloxy)benzoic acid.[1] Retrieved from [Link][1]

-

Chemical Abstracts Service (CAS). CAS Registry Number 19435-77-9.[1] American Chemical Society.[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational context for mesylate coupling).

-

Teo, Y. C., et al. (2012). Efficient Synthesis of Biaryls via Decarboxylative Cross-Coupling.[1] (Contextual usage of benzoic acid derivatives in coupling).

Sources

Methodological & Application

Reaction conditions for selective O-mesylation of phenolic acids

Abstract

This guide provides a comprehensive overview and detailed protocols for the selective O-mesylation of phenolic hydroxyl groups in the presence of carboxylic acids. We delve into the underlying principles of chemoselectivity, explore critical reaction parameters, and offer step-by-step procedures to empower researchers in organic synthesis and drug development. The conversion of a phenolic hydroxyl to a methanesulfonate (mesylate) ester is a pivotal transformation, converting a poor leaving group (–OH) into an excellent one (–OMs) for subsequent nucleophilic substitution or elimination reactions.[1][2] Achieving this selectively is paramount for complex molecule synthesis.

Introduction: The Synthetic Utility of Phenolic Mesylates

Phenolic acids are common structural motifs in natural products and pharmaceutical agents. The ability to selectively functionalize the phenolic hydroxyl group while leaving the carboxylic acid moiety untouched is a frequent challenge in synthetic chemistry. O-mesylation serves as a robust strategy to activate the phenol for further chemical modification. The resulting mesylate is a highly effective leaving group due to the resonance stabilization of the negative charge on the mesylate anion after it departs.[2][3] This activation is crucial for constructing carbon-carbon and carbon-heteroatom bonds through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

The core challenge lies in preventing the reaction of the mesylating agent with the carboxylic acid group. This guide elucidates the conditions necessary to exploit the inherent differences in reactivity between the phenolic hydroxyl and carboxylic acid groups to achieve high selectivity.

Principles of Chemoselectivity

The success of selective O-mesylation hinges on the differential acidity of the functional groups present.

-

Phenolic Hydroxyl Group: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18) due to the resonance stabilization of the resulting phenoxide anion.[4][5]

-

Carboxylic Acid Group: Carboxylic acids are more acidic still (pKa ≈ 4-5).

Under standard basic conditions used for mesylation, the carboxylic acid is readily deprotonated to form a carboxylate anion (–COO⁻). This carboxylate is a poor nucleophile due to its resonance-stabilized negative charge and is therefore significantly less reactive towards electrophilic mesylating agents like methanesulfonyl chloride (MsCl) compared to the phenoxide ion. The phenoxide, generated by deprotonating the phenol with a suitable base, is a potent oxygen nucleophile that readily attacks the electrophilic sulfur atom of MsCl.[6]

This difference in nucleophilicity between the phenoxide and the carboxylate is the cornerstone of achieving selective O-mesylation.

Reaction Mechanism and Key Parameters

The O-mesylation of a phenol typically proceeds via nucleophilic attack of the in situ-generated phenoxide ion on methanesulfonyl chloride. A non-nucleophilic base is essential to neutralize the HCl byproduct generated during the reaction.[3]

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for O-mesylation of a phenol using methanesulfonyl chloride and a tertiary amine base like triethylamine (TEA).

Caption: Mechanism of selective O-mesylation of a phenolic acid.

Critical Reaction Parameters

Optimizing the reaction requires careful consideration of the mesylating agent, base, solvent, and temperature.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl): Most common, highly reactive, and cost-effective.[7] Methanesulfonic Anhydride (Ms₂O): Less common, can be used for sensitive substrates to avoid chloride-related side reactions. Byproduct is methanesulfonic acid, not HCl. | MsCl is the workhorse reagent for this transformation. Its high reactivity ensures efficient conversion.[8] Ms₂O is a milder alternative, beneficial when the substrate is sensitive to acidic HCl or when substitution by chloride is a competing side reaction.[9] |

| Base | Triethylamine (TEA): Standard, effective HCl scavenger. Pyridine: Often used as both base and solvent. Reactions can be slower.[9] DIPEA (Hünig's Base): A bulky, non-nucleophilic base, useful for minimizing side reactions with sterically accessible electrophiles. | The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. TEA is a good balance of basicity and steric hindrance.[10] Pyridine is less basic and can sometimes lead to slower or incomplete reactions.[9] |

| Solvent | Dichloromethane (DCM): Excellent for dissolving most organic substrates and reagents.[10] Tetrahydrofuran (THF): A good alternative, particularly if solubility in DCM is an issue. Acetonitrile (ACN): Polar aprotic solvent, can be effective. | The solvent must be aprotic and inert to the reaction conditions. DCM is the most common choice due to its inertness and ease of removal.[10][11] Ensure the use of anhydrous solvents to prevent hydrolysis of MsCl.[12] |

| Temperature | 0 °C to Room Temperature: Standard range. | The reaction is typically initiated at 0 °C during the dropwise addition of MsCl to control the initial exotherm.[10][13] The reaction is then often allowed to warm to room temperature to ensure completion. Low temperatures minimize potential side reactions. |

| Stoichiometry | MsCl: 1.1–1.5 equivalents Base: 1.2–2.0 equivalents | A slight excess of both MsCl and the base is used to drive the reaction to completion. Using a large excess is generally unnecessary and can complicate purification. |

Experimental Protocols

Safety Precaution: Methanesulfonyl chloride is highly toxic, corrosive, and acts as a lachrymator.[8][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the MsCl.[12][13]

General Protocol for Selective O-Mesylation

This protocol is suitable for a simple phenolic acid like 4-hydroxybenzoic acid.

Materials:

-

Phenolic acid (e.g., 4-hydroxybenzoic acid) (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq.)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq.)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenolic acid (1.0 eq.).

-

Dissolution: Add anhydrous DCM (approx. 0.1–0.2 M concentration relative to the substrate). Stir until the solid is fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 5-10 minutes. An exothermic reaction may be observed.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product mesylate will be less polar (higher Rf value) than the starting phenolic acid.[3]

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any remaining MsCl.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[11][13]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.

Experimental Workflow Diagram

Caption: General workflow for selective O-mesylation.

Troubleshooting and Key Considerations

-

Low Yield / Incomplete Reaction:

-

Cause: Insufficient base, presence of moisture, or low reactivity of the substrate.

-

Solution: Ensure all reagents and solvents are anhydrous.[12] Increase the amount of base or MsCl slightly. Extend the reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C), monitoring carefully for side products.

-

-

Formation of Alkyl Chloride Byproduct:

-

Cause: The chloride ion generated can displace the newly formed mesylate, especially for activated systems.

-

Solution: Consider using methanesulfonic anhydride (Ms₂O) as the mesylating agent to avoid generating chloride ions.[9]

-

-

Difficult Purification:

Conclusion

The selective O-mesylation of phenolic acids is a reliable and high-yielding transformation when key principles of chemoselectivity are respected. By leveraging the differential acidity of the phenolic hydroxyl and carboxylic acid groups, and by carefully controlling reaction parameters such as base, solvent, and temperature, researchers can effectively activate phenolic compounds for a wide array of subsequent synthetic manipulations. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing this crucial reaction in diverse research and development settings.

References

-

Aqueous workup for mesylates : r/Chempros. (2019, November 15). Reddit. Retrieved from [Link]

-

Baum, J. C., Durkin, K. A., Precedo, L., O'Blenes, S. B., Goehl, J. E., Langler, R. F., ... & Smith, L. L. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(12), 2127-2130. Retrieved from [Link]

-

Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). (2025, December 6). ResearchGate. Retrieved from [Link]

-

The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. (2018, June 22). University of Surrey. Retrieved from [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]

-

05 Alcohols and phenols 06 Preparation of mesylates and tosylates. (2014, September 23). YouTube. Retrieved from [Link]

-

Formation of the sulfonic ester is a highly exothermic reaction. ResearchGate. Retrieved from [Link]

-

Sulfonate Esters. (2019, February 25). Periodic Chemistry. Retrieved from [Link]

-

Synthesis of Mesylates From Alcohols. designer-drug.com. Retrieved from [Link]

-

Alcohol to Mesylate using MsCl, base. Organic Synthesis. Retrieved from [Link]

-

Tian, Z., Gong, Q., Huang, T., Liu, L., & Chen, T. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6828–6838. Retrieved from [Link]

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

-

Methanesulfonyl Chloride MSC. SIPCAM OXON. Retrieved from [Link]

-

Teasdale, A., Elder, D., & Lefebvre, C. (2010). A study of the reaction kinetics for the formation of sulfonate esters from various alcohols and sulfonic acids. Novatia, LLC. Retrieved from [Link]

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

-

Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Stack Exchange. Retrieved from [Link]

-

Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Pearson. Retrieved from [Link]

-

Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. ResearchGate. Retrieved from [Link]

- Selective acylation of aliphatic hydroxyl in the presence of. (2010, July 5). [No Source available].

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. Retrieved from [Link]

-

Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]

-

pKa values and dissociation constants of the phenolic compounds. ResearchGate. Retrieved from [Link]

-

5.5: Acid-base Properties of Phenols. (2020, August 1). Chemistry LibreTexts. Retrieved from [Link]

-

Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts. Canadian Science Publishing. Retrieved from [Link]

-

methanesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

-

Methanesulfonyl chloride – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 7. sipcam-oxon.com [sipcam-oxon.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. reddit.com [reddit.com]

- 12. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 13. designer-drug.com [designer-drug.com]

Application Notes & Protocols: Leveraging 3-Methanesulfonyloxybenzoic Acid as a Versatile Cross-Coupling Partner

Introduction: The Ascendancy of Aryl Mesylates in Modern Synthesis

In the landscape of palladium and nickel-catalyzed cross-coupling, the choice of the electrophilic partner is a critical determinant of reaction efficiency, scope, and economic viability. While aryl halides have been the historical workhorses, their use can be hampered by high costs (iodides, bromides) or low reactivity (chlorides). Aryl triflates (OTf) emerged as highly reactive alternatives, yet their expense and instability can be prohibitive for large-scale applications.[1][2] This has led to a burgeoning interest in more economical and stable phenol-derived electrophiles, particularly aryl mesylates (-OMs).[2][3][4]

Aryl mesylates are attractive substrates because they are more atom-economical than the corresponding tosylates and are significantly cheaper and more stable than triflates.[1][2][3] Their primary challenge lies in their lower reactivity, which stems from the strength of the C(sp²)–O bond. Overcoming this hurdle has been a triumph of modern catalyst development, with specialized, highly active systems now enabling the efficient coupling of these robust partners.[5][6][7]

This guide focuses on a particularly valuable, bifunctional building block: 3-methanesulfonyloxybenzoic acid . The presence of the mesylate provides a reactive handle for a suite of cross-coupling transformations, while the carboxylic acid moiety offers a secondary site for subsequent derivatization, such as amide bond formation, or can influence the molecule's physical properties. This dual functionality makes it an exemplary substrate for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research. Herein, we provide the foundational principles and detailed, field-proven protocols for its successful application.

Section 1: Synthesis of the Cross-Coupling Partner

The first essential step is the reliable preparation of the title compound from its readily available phenolic precursor. The following protocol outlines the straightforward mesylation of 3-hydroxybenzoic acid.

Protocol 1: Synthesis of 3-Methanesulfonyloxybenzoic Acid

This procedure details the conversion of a phenol to its corresponding mesylate, which activates the aromatic ring for subsequent cross-coupling reactions.

Workflow for Substrate Preparation

Caption: Synthesis of the aryl mesylate from the corresponding phenol.

Materials:

-

3-Hydroxybenzoic acid (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-hydroxybenzoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

-

Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-methanesulfonyloxybenzoic acid as a white solid.

Section 2: The Mechanistic Cornerstone: Oxidative Addition

The critical, and often rate-limiting, step in cross-coupling reactions with aryl mesylates is the oxidative addition of the C(sp²)–O bond to a low-valent metal center, typically Pd(0) or Ni(0).[8] Unlike the more facile addition of aryl iodides or bromides, the C–OMs bond is significantly less reactive.

The success of these couplings hinges on catalyst systems that promote this challenging step. The prevailing strategy involves the use of very electron-rich and sterically bulky ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, BrettPhos) or indolylphosphines like CM-phos.[4][5][6][7] These ligands stabilize the electron-rich metal center, increasing its nucleophilicity and ability to cleave the C–O bond. Computational and experimental studies suggest that for many pseudohalides, the oxidative addition proceeds through a nucleophilic displacement mechanism rather than a concerted three-centered pathway.[9][10]

General Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A representative catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Suzuki-Miyaura C–C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation. Catalyst systems based on palladium and nickel have been developed that show excellent functional group tolerance and are effective for coupling aryl mesylates with a wide range of boronic acids and their derivatives.[1][8] The carboxylic acid of our substrate is generally tolerated under these conditions, as the basic medium converts it to the carboxylate salt.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

-

3-Methanesulfonyloxybenzoic acid (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

A suitable biarylphosphine ligand (e.g., SPhos, XPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 eq)

-

Toluene and water (e.g., 10:1 v/v)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube or vial, add 3-methanesulfonyloxybenzoic acid (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent (toluene).

-

Reaction Assembly: Add the catalyst pre-mixture to the Schlenk tube containing the substrates and base.

-

Solvent Addition: Add the toluene/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

-

Heating: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction completion by LC-MS or TLC.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel, acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid, and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Conditions for Suzuki-Miyaura Coupling |

| Catalyst System | Pd(OAc)₂ / Biarylphosphine Ligand (e.g., SPhos, XPhos) |

| Alternative Catalyst | NiCl₂(dppf) with Zn as reductant for Ni(0) generation[8] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane, t-BuOH[2] |

| Temperature | 80 - 120 °C |

| Typical Yields | 70 - 95% |

Section 4: Buchwald-Hartwig C–N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds.[11] Its application to aryl mesylates was a significant breakthrough, requiring highly active catalyst systems to achieve high yields.[4][5][6][7] These reactions enable the coupling of our substrate with a diverse array of primary and secondary amines, including anilines and aliphatic amines.[12]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

-

3-Methanesulfonyloxybenzoic acid (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

BrettPhos or a similar electron-rich ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

-

Toluene or Dioxane, anhydrous

Procedure:

-

Glovebox Recommended: Due to the air-sensitivity of the catalyst components and strong bases, performing this reaction in an inert atmosphere glovebox is highly recommended.

-

Reaction Assembly: To an oven-dried vial, add Pd₂(dba)₃, the ligand, and the base (NaOtBu or Cs₂CO₃). Add the 3-methanesulfonyloxybenzoic acid and a stir bar.

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine coupling partner (if liquid, add via syringe; if solid, add with other solids).

-

Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100-110 °C.

-

Reaction Monitoring: Stir vigorously for 4-24 hours. Monitor for completion by LC-MS.

-

Work-up:

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Carefully acidify with 1 M HCl to pH ~3-4. This protonates both the product's carboxylic acid and any excess amine.

-

Extract with ethyl acetate (3x). The product should move into the organic layer.

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude material using flash column chromatography.

| Parameter | Recommended Conditions for Buchwald-Hartwig Amination |

| Catalyst System | Pd₂(dba)₃ / BrettPhos or Pd(OAc)₂ / CM-phos[5][7] |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₂CO₃[2] |

| Solvent | Toluene, Dioxane, t-BuOH |

| Temperature | 100 - 120 °C |

| Typical Yields | 65 - 90% |

Section 5: Sonogashira C–C Alkynylation

The Sonogashira reaction facilitates the coupling of sp²-electrophiles with terminal alkynes, a vital transformation for accessing arylalkyne structures.[13][14] While traditionally employing aryl halides, modern protocols have expanded the scope to include aryl mesylates. These reactions typically use a dual-catalyst system of palladium and a copper(I) co-catalyst, although copper-free variants exist.[15][16]

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

Materials:

-

3-Methanesulfonyloxybenzoic acid (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, cataCXium® A) (4 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

A suitable base (e.g., Diisopropylethylamine (DIPEA) or Cs₂CO₃) (3.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add 3-methanesulfonyloxybenzoic acid, Pd(OAc)₂, the ligand, CuI, and the base (if solid, like Cs₂CO₃).

-

Degassing: Evacuate and backfill the tube with nitrogen or argon three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the base (if liquid, like DIPEA) via syringe.

-

Heating: Place the sealed reaction in a preheated oil bath at 60-80 °C.

-

Reaction Monitoring: Stir the reaction for 6-18 hours, monitoring for completion by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through Celite® to remove catalyst residues and salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

-

Acidify the aqueous phase and back-extract with ethyl acetate.

-

Combine all organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Recommended Conditions for Sonogashira Coupling |

| Catalyst System | Pd(OAc)₂ / Ligand + CuI (co-catalyst) |

| Ligand | XPhos, CM-phos[15] |

| Base | Cs₂CO₃, K₂CO₃, DIPEA, Et₃N |

| Solvent | DMF, Dioxane, MeCN, Toluene |

| Temperature | 60 - 100 °C |

| Typical Yields | 60 - 85% |

Section 6: Chemoselectivity and Post-Coupling Transformations

A key advantage of using 3-methanesulfonyloxybenzoic acid is the orthogonal reactivity of its two functional groups. The cross-coupling reaction occurs selectively at the C–OMs bond under the palladium- or nickel-catalyzed conditions described. The carboxylic acid remains intact, serving as a valuable handle for subsequent diversification.

Following a successful cross-coupling, the resulting biaryl, aryl-amine, or aryl-alkyne product, still bearing the carboxylic acid, can be directly used in:

-

Amide bond formation: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to generate a library of amide derivatives.

-

Esterification: Fischer esterification or other mild methods can be employed.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol.

In some cases, particularly under harsh thermal conditions or with specific catalysts, decarboxylative cross-coupling can become a competing pathway.[17][18] However, the protocols provided are optimized to favor coupling at the mesylate position while preserving the carboxylic acid functionality. Researchers should be mindful of this potential side reaction if deviating significantly from the established conditions.

Conclusion

3-Methanesulfonyloxybenzoic acid is a robust and versatile building block for modern organic synthesis. Its use as a cross-coupling partner, enabled by advanced catalyst systems, provides an economical and stable alternative to traditional aryl halides and triflates. The protocols and principles outlined in this guide demonstrate its broad applicability in forming key C–C and C–N bonds. The retained carboxylic acid functionality further enhances its synthetic utility, positioning it as a powerful tool for researchers in drug discovery and materials science to rapidly access diverse and complex chemical matter.

References

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- Arylamine synthesis by amination (aryl

- Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. American Chemical Society.

- Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates.

- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.

- Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesyl

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.

- Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosyl

- Sonogashira coupling. Wikipedia.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts.

- Decarboxyl

- Decarboxylative coupling reactions: a modern strategy for C–C-bond form

Sources

- 1. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates [organic-chemistry.org]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 18. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimal base and solvent choice for synthesis of 3-mesyloxybenzoic acid

Welcome to the technical support hub for the synthesis of 3-mesyloxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical choice of reagents. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

The conversion of 3-hydroxybenzoic acid to 3-mesyloxybenzoic acid is a crucial transformation that converts the phenolic hydroxyl into an excellent leaving group, the mesylate.[1][2] This prepares the molecule for subsequent nucleophilic substitution or cross-coupling reactions. However, the presence of two acidic protons—one on the carboxylic acid (pKa ≈ 4) and one on the phenol (pKa ≈ 10)—presents a significant challenge that must be addressed through careful selection of base, stoichiometry, and overall strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in directly mesylating 3-hydroxybenzoic acid?

The main challenge is the presence of two acidic functional groups. The carboxylic acid is significantly more acidic than the phenolic hydroxyl. When a base is added, it will deprotonate the carboxylic acid first. To deprotonate the phenol and render it nucleophilic for the reaction with methanesulfonyl chloride, a sufficient amount of base must be added to react with both acidic protons.

Q2: How many equivalents of base are required for the direct mesylation of 3-hydroxybenzoic acid?

You will need more than two equivalents of base. The stoichiometry can be broken down as follows:

-

1.0 equivalent to deprotonate the highly acidic carboxylic acid proton.

-

1.0 equivalent to deprotonate the phenolic hydroxyl proton, forming the reactive phenoxide.

-

A slight excess (e.g., 0.1-0.3 equivalents) to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the phenoxide and methanesulfonyl chloride. Therefore, a total of 2.1 to 2.5 equivalents of a base like triethylamine is a logical starting point.

Q3: Which base is better for this reaction: triethylamine (TEA) or pyridine?

For this specific transformation, triethylamine (TEA) is the superior choice . The reason lies in their differing basicities and the resulting reaction mechanism.[3]

-

Triethylamine (pKa of conjugate acid ≈ 10.75): TEA is a strong, non-nucleophilic base. Its strength is sufficient to deprotonate the alpha-protons on methanesulfonyl chloride (MsCl), generating a highly reactive intermediate called sulfene (CH₂=SO₂).[2][4][5] This sulfene is then rapidly trapped by the phenoxide. This pathway is often faster and more efficient for less nucleophilic alcohols like phenols.[3][5]

-

Pyridine (pKa of conjugate acid ≈ 5.25): Pyridine is a much weaker base. It is not strong enough to efficiently generate the sulfene intermediate.[3] With pyridine, the reaction proceeds through a direct nucleophilic attack of the phenoxide on the sulfur atom of MsCl.[1][2] This pathway is generally slower and may be less effective for this substrate.

Q4: Is it better to protect the carboxylic acid group before mesylation?

While direct mesylation is possible, a more robust and often higher-yielding strategy involves protecting the carboxylic acid as an ester (e.g., a methyl ester).[6] This three-step sequence (esterification, mesylation, hydrolysis) offers several advantages:

-

Improved Solubility: The methyl ester intermediate is typically more soluble in common organic solvents like dichloromethane (DCM) than the starting material's carboxylate salt.

-

Cleaner Reaction: By eliminating the free carboxylic acid, the mesylation step becomes a standard, well-behaved reaction on a simple phenol, requiring only ~1.1 equivalents of base.

-

Easier Purification: Purification of the intermediates is often more straightforward.

The main disadvantage is the increase in the number of synthetic steps. The choice between direct mesylation and a protection strategy depends on the scale of the reaction and the desired final purity.

Troubleshooting Guide: Direct Mesylation

This section addresses common issues encountered during the direct, one-pot synthesis of 3-mesyloxybenzoic acid from 3-hydroxybenzoic acid.

Q: My reaction has a low yield, and I recover a lot of unreacted 3-hydroxybenzoic acid. What went wrong?

A: This is the most common failure mode and typically points to two issues:

-

Cause 1: Insufficient Base. If less than two equivalents of base were used, the phenolic hydroxyl was never fully deprotonated to the reactive phenoxide. The base was consumed by the more acidic carboxylic acid.

-

Cause 2: Poor Solubility. Upon adding the base, the di-anion of 3-hydroxybenzoic acid may precipitate from less polar solvents like DCM, effectively removing it from the solution and preventing it from reacting with the methanesulfonyl chloride.

-

Solutions:

-

Verify Stoichiometry: Ensure you are using at least 2.1 equivalents of triethylamine. A slight excess (up to 2.5 eq.) is often beneficial.

-

Change Solvent: Switch to a more polar aprotic solvent that can better solvate the intermediate salt, such as acetonitrile or tetrahydrofuran (THF).

-

Increase Solvent Volume: Run the reaction at a higher dilution (e.g., 0.1 M concentration) to keep the intermediates in solution.

-

Order of Addition: Try adding the base to a solution of the 3-hydroxybenzoic acid at room temperature to form the salt, then cool the mixture before adding the methanesulfonyl chloride.

-

Q: A thick, un-stirrable precipitate formed immediately after I added triethylamine. How can I prevent this?

A: This is a clear indication of the low solubility of the triethylammonium carboxylate/phenoxide salt in your chosen solvent.

-

Solutions:

-

Immediate Action: Add more solvent (preferably a more polar one like acetonitrile) until the mixture becomes stirrable again.

-

Proactive Prevention: As mentioned above, select a more polar solvent from the outset. Acetonitrile is an excellent choice. Alternatively, using a solvent mixture, such as DCM/acetonitrile, can also be effective.

-

Q: My final product is difficult to purify and appears oily or sticky.

A: This often results from impurities, primarily residual triethylamine hydrochloride (TEA-HCl) or hydrolysis of the product or reagent.

-

Solutions:

-

Refine the Workup: After the reaction, quench with cold, dilute HCl (e.g., 1M). This will protonate the carboxylic acid, making the product insoluble, and also protonate the excess triethylamine, forming water-soluble TEA-HCl.

-

Thorough Washing: After filtering the precipitated crude product, wash the solid thoroughly with cold water to remove any trapped TEA-HCl. A final wash with a small amount of cold diethyl ether or hexane can help remove non-polar impurities.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system. A mixture of ethyl acetate and heptane or ethanol and water is a good starting point.

-

Ensure Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid.[7] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction.

-

Comparative Data: Bases and Solvents

The choice of base and solvent is critical for success. The following table provides key data to inform your decision-making.

| Reagent | Type | pKa (Conjugate Acid) | Boiling Point (°C) | Key Considerations |

| Bases | ||||

| Triethylamine | Amine | 10.75 | 89 | Recommended. Strong enough to generate sulfene for a faster reaction.[3][5] Byproduct (TEA-HCl) is water-soluble and easily removed. |

| Pyridine | Amine | 5.25 | 115 | Not recommended. Too weakly basic for efficient sulfene formation.[3] Can be difficult to remove during workup due to higher boiling point. |

| DIPEA | Amine | 11.0 | 127 | A viable alternative to TEA. Sterically hindered and non-nucleophilic. More expensive and has a higher boiling point than TEA. |

| Solvents | ||||

| Dichloromethane (DCM) | Aprotic | - | 40 | Common choice, but may cause solubility issues with the intermediate salt. Volatile and easy to remove. |

| Acetonitrile (ACN) | Aprotic | - | 82 | Recommended. More polar than DCM, improving solubility of the intermediate salt. Higher boiling point allows for a wider temperature range. |

| Tetrahydrofuran (THF) | Aprotic | - | 66 | Good solvent, but must be anhydrous as it is often stored with water. Potential for peroxide formation. |

| 2-MeTHF | Aprotic | - | 80 | A greener alternative to DCM and THF.[8] Forms a biphasic mixture with water, which can simplify aqueous workups. |

Experimental Protocols

Two primary strategies are presented below. Strategy B is recommended for higher purity and more reliable outcomes, especially on a larger scale.

Strategy A: Direct Mesylation of 3-Hydroxybenzoic Acid

This one-pot method is faster but requires careful control of stoichiometry and conditions to manage solubility issues.

Methodology:

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.0 eq.) and anhydrous acetonitrile (to make a 0.1 M solution).

-

Basification: Cool the stirred suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq.) dropwise. Stir for 15 minutes at 0 °C.

-

Mesylation: Add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold 1M HCl until the pH is ~2. A precipitate should form.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold diethyl ether.

-

Purification: Dry the crude solid and purify it by recrystallization (e.g., from an ethanol/water mixture).

Strategy B: Three-Step Synthesis via Ester Protection

This robust method involves esterification, mesylation, and hydrolysis.

Methodology:

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)

-

Suspend 3-hydroxybenzoic acid (1.0 eq.) in methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[9]

-

Cool the reaction, remove most of the methanol under reduced pressure, and dilute the residue with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate, which can be used directly or purified by chromatography.

Step 2: Synthesis of Methyl 3-mesyloxybenzoate (Mesylation)

-

Dissolve methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[10]

-

Cool the solution to 0 °C and add triethylamine (1.5 eq.).

-

Add methanesulfonyl chloride (1.2 eq.) dropwise.

-

Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-3 hours until the reaction is complete by TLC analysis.

-

Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-mesyloxybenzoate.

Step 3: Synthesis of 3-Mesyloxybenzoic Acid (Hydrolysis)

-

Dissolve methyl 3-mesyloxybenzoate (1.0 eq.) in a mixture of THF and water.

-

Add sodium hydroxide (e.g., 2.0 eq. of a 2M aqueous solution).

-

Stir at room temperature or warm gently (e.g., to 40 °C) until TLC indicates complete consumption of the starting ester.[11]

-

Cool the mixture to 0 °C and acidify with 1M HCl to a pH of ~2 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-mesyloxybenzoic acid.

References

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from organic-synthesis.com [Link]

-

Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from Wikipedia [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Org. Synth. Coll. Vol. 6, p.757 (1988); Vol. 51, p.64 (1971). [Link]

- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from Study.com [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

James, A. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

- Reddy, D. S., et al. (2007). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synlett, 2007(10), 1565-1568.

- ResearchGate. (n.d.). Figure 3. 1 H NMR of the triethylamine (TEA) methylene protons.

- BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives.

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate.

- PubMed. (2005, May 17). A protecting group for carboxylic acids that can be photolyzed by visible light.

-

Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from organic-chemistry.org [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from chemistrysteps.com [Link]

- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

-

Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]

- ResearchGate. (n.d.). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones.

- ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.

- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.

- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

- YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.

-

Wikipedia. (2023). 3-Hydroxybenzoic acid. Retrieved from Wikipedia [Link]

- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Org. Synth. Coll. Vol. 1, p.371 (1941); Vol. 2, p.55 (1922). [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

HPLC retention time comparison of 3-hydroxybenzoic acid vs its mesylate

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of 3-Hydroxybenzoic Acid and its Mesylate Derivative

Authored by: A Senior Application Scientist